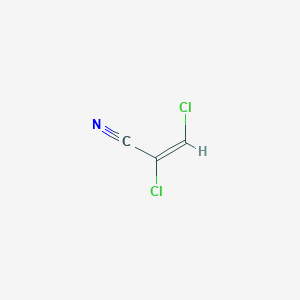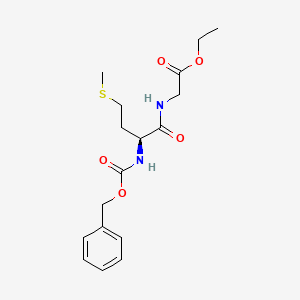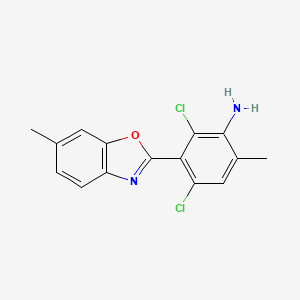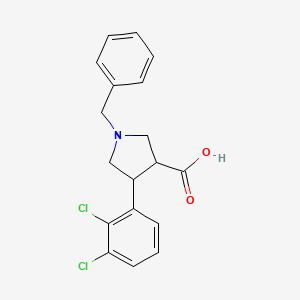
alpha,beta-Dichloroacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,beta-Dichloroacrylonitrile is a chemical compound with the molecular formula C3HCl2N. It is a clear, colorless to light yellow liquid. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
Vorbereitungsmethoden
Alpha,beta-Dichloroacrylonitrile can be synthesized through the direct chlorination of acrylonitrile in the presence of light and in the absence of substantial amounts of oxygen and water. This method involves the addition of chlorine gas to acrylonitrile, often in the presence of an organic solvent like carbon tetrachloride, under visible light . The reaction is carried out in an anhydrous medium to prevent the formation of by-products and to achieve higher yields.
Analyse Chemischer Reaktionen
Alpha,beta-Dichloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form different unsaturated compounds.
Addition Reactions: It can react with nucleophiles to form addition products.
Common reagents used in these reactions include bases, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha,beta-Dichloroacrylonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of alpha,beta-Dichloroacrylonitrile involves its reactivity with nucleophiles and its ability to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Alpha,beta-Dichloroacrylonitrile can be compared with other similar compounds such as:
2,3-Dichloroacrylonitrile: Similar in structure but may have different reactivity and applications.
Alpha,beta-Dichloropropionitrile: Another related compound with distinct properties and uses.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C3HCl2N |
|---|---|
Molekulargewicht |
121.95 g/mol |
IUPAC-Name |
(E)-2,3-dichloroprop-2-enenitrile |
InChI |
InChI=1S/C3HCl2N/c4-1-3(5)2-6/h1H/b3-1+ |
InChI-Schlüssel |
NDWDVOQVCRKCDJ-HNQUOIGGSA-N |
Isomerische SMILES |
C(=C(\C#N)/Cl)\Cl |
Kanonische SMILES |
C(=C(C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)

![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)

![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)


![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
